N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea
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Overview
Description
N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N’-methylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group, a methanesulfonyl group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N’-methylurea typically involves the reaction of benzylamine with methanesulfonyl chloride to form N-benzyl-N-(methanesulfonyl)amine. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N’-methylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N’-methylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[2-(methanesulfonyl)
Properties
CAS No. |
189764-42-9 |
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Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
1-benzyl-3-methyl-1-(2-methylsulfonylethyl)urea |
InChI |
InChI=1S/C12H18N2O3S/c1-13-12(15)14(8-9-18(2,16)17)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,15) |
InChI Key |
OFLAYGGTLIHWMI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(CCS(=O)(=O)C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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